4-(5-Oxomorpholin-3-yl)benzonitrile
Overview
Description
4-(5-Oxomorpholin-3-yl)benzonitrile is a chemical compound with the CAS Number: 1391211-17-8 . It has a molecular weight of 202.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
One significant application of related compounds is in the development of Selective Androgen Receptor Modulators (SARMs). A study highlighted the synthesis and biological evaluation of novel SARMs, where derivatives similar to 4-(5-Oxomorpholin-3-yl)benzonitrile exhibited anabolic effects on muscles and the central nervous system while maintaining neutral effects on the prostate. These compounds showed strong androgen receptor binding affinity, improved metabolic stabilities, and acceptable toxicological profiles, indicating their potential as clinical candidates for therapeutic applications (Aikawa et al., 2017).
Catalytic Activities
Research into Ru(III) complexes involving derivatives of benzonitrile demonstrates their potential in catalysis, particularly in DNA binding and the dehydrogenation of benzylamine to benzonitrile. These complexes, synthesized through the coupling of specific ligands, showed significant catalytic activities, highlighting the role of benzonitrile derivatives in developing new catalytic systems (El-Sonbati et al., 2015).
Electrochemiluminescent Devices
A family of ruthenium polypyridyl complexes containing ligands derived from benzonitrile has been synthesized, showing promising applications in electrochemiluminescent (ECL) devices. These complexes exhibit good luminescence efficiency and high ECL efficiency, comparable to standard materials in ECL studies, suggesting their utility in developing ECL-based devices and sensors (Stagni et al., 2006).
Antimicrobial Activity
Benzonitrile derivatives have been investigated for their antimicrobial properties. Studies constructing new compounds incorporating benzonitrile moieties into different amino acids and sulfamoyl analogues found significant effectiveness against a variety of gram-positive and gram-negative bacteria, as well as fungi. This indicates the potential of such derivatives in developing new antimicrobial agents (El-Meguid, 2014).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(5-oxomorpholin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAVJJHQXALJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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